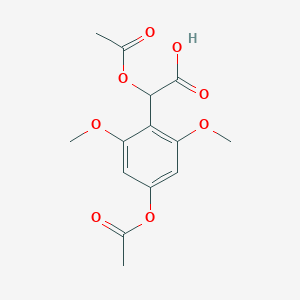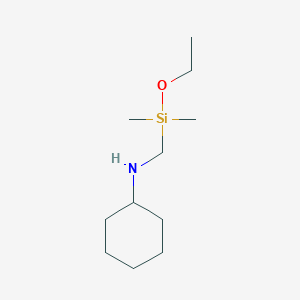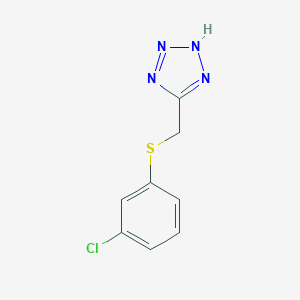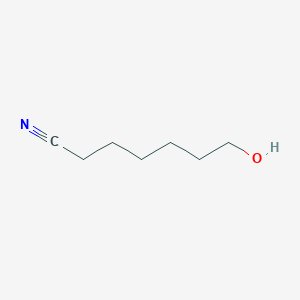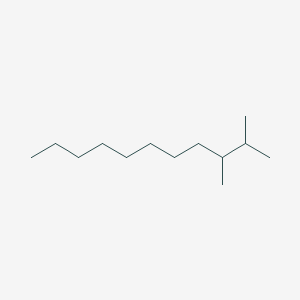
2,3-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylundecane is a chemical compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It may also interact with cellular signaling pathways and modulate their activity.
Biochemical and Physiological Effects:
2,3-Dimethylundecane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dimethylundecane in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has a relatively low toxicity and is not classified as a hazardous substance. However, its limitations include its low solubility in water, which may limit its use in aqueous systems. Moreover, its chemical stability may be affected by exposure to air and light, which may limit its shelf life.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dimethylundecane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the field of energy storage and conversion. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in humans.
Synthesemethoden
2,3-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, reduction of 2,3-dimethylundecenoic acid, and Grignard reaction of 2,3-dimethylundecan-1-ol. The most commonly used method is the catalytic hydrogenation of undecylenic acid, which involves the reaction of undecylenic acid with hydrogen gas in the presence of a catalyst such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylundecane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds, such as surfactants, lubricants, and polymers. In the field of material science, it has been used as a coating material for various surfaces, including metals, plastics, and ceramics. Moreover, it has been studied for its potential applications in the field of energy storage and conversion.
Eigenschaften
CAS-Nummer |
17312-77-5 |
|---|---|
Produktname |
2,3-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-13(4)12(2)3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
QSSUTSOGIQHRIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(C)C |
Kanonische SMILES |
CCCCCCCCC(C)C(C)C |
Synonyme |
2,3-dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



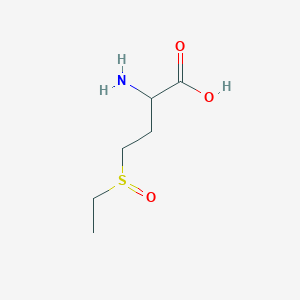
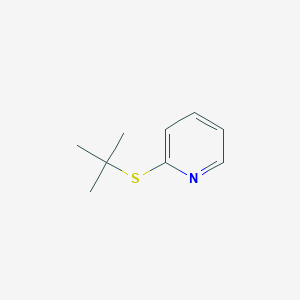
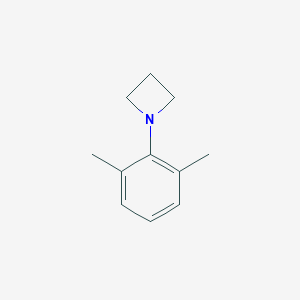
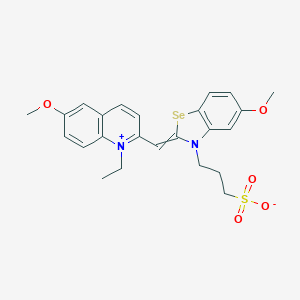
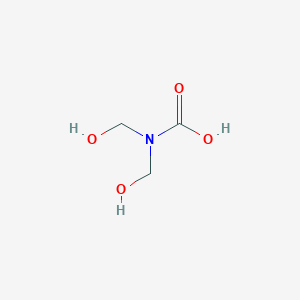
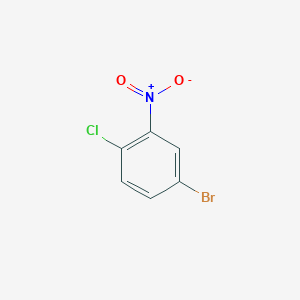
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
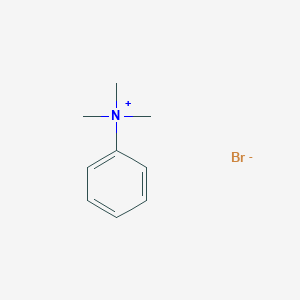
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
